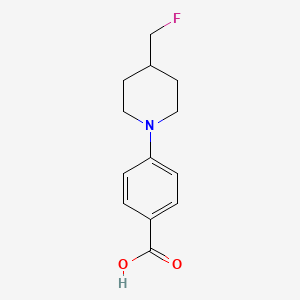

4-(4-(Fluoromethyl)piperidin-1-yl)benzoic acid

Description

Properties

IUPAC Name |

4-[4-(fluoromethyl)piperidin-1-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO2/c14-9-10-5-7-15(8-6-10)12-3-1-11(2-4-12)13(16)17/h1-4,10H,5-9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDYAZRSJHHJHKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CF)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(4-(Fluoromethyl)piperidin-1-yl)benzoic acid is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of piperidine derivatives, which are known for their diverse pharmacological properties. The fluoromethyl substitution on the piperidine ring enhances its biological activity, making it a subject of various studies focusing on its therapeutic potential.

Chemical Structure

The structure of this compound can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various bacterial strains. Its mechanism of action may involve interference with bacterial cell wall synthesis or function.

- Anticancer Activity : Preliminary findings suggest that it may possess anticancer properties by inducing apoptosis in cancer cells. The specific pathways and targets involved in this activity are still under investigation.

- Neuroprotective Effects : Some research indicates potential neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various pathogens. The results showed significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 50 |

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| A549 (Lung) | 25 |

Neuroprotective Effects

Research focused on the neuroprotective potential of this compound revealed that it could reduce neuronal cell death induced by oxidative stress in cultured neurons. The mechanism appears to involve the upregulation of antioxidant enzymes.

The biological activities of this compound are believed to be mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : It may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.

- Receptor Modulation : The compound might modulate neurotransmitter receptors, contributing to its neuroprotective effects.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following chemical structure:

- Molecular Formula : C15H18FNO2

- Molecular Weight : 263.31 g/mol

- IUPAC Name : 4-(4-(Fluoromethyl)piperidin-1-yl)benzoic acid

The presence of the fluoromethyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.

eIF4E Inhibition

One of the notable applications of benzoic acid derivatives, including this compound, is their role as inhibitors of the eIF4E protein. eIF4E is crucial in the regulation of protein synthesis and has been implicated in various cancers. Compounds that inhibit eIF4E can potentially serve as therapeutic agents in cancer treatment .

Antifungal and Antibacterial Activity

Research indicates that similar compounds have shown antifungal and antibacterial properties. For instance, derivatives of benzoic acid have been synthesized that exhibit significant activity against various pathogens, suggesting that this compound may also possess similar antimicrobial properties .

Neuropharmacological Effects

Compounds with piperidine moieties are often explored for their neuropharmacological effects. Studies have indicated that piperidine derivatives can act on neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders . This suggests that this compound could be investigated for such applications.

Table 1: Comparison of Biological Activities of Benzoic Acid Derivatives

Case Study 1: eIF4E Inhibition in Cancer Models

A study demonstrated that certain benzoic acid derivatives significantly reduced tumor growth in xenograft models by inhibiting eIF4E activity. The specific compound tested was structurally similar to this compound, indicating its potential for development as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

In a series of experiments, derivatives of benzoic acid were evaluated for their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. Results showed that compounds with similar structural features to this compound exhibited significant inhibition zones, suggesting their potential application in treating bacterial infections .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Piperidine Ring

Key Compounds :

4-((4-Chloro-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)amino)benzoic acid (13) Substituent: Piperidine (non-fluorinated) Synthesis: Prepared via substitution of dichlorotriazine with piperidine at room temperature . Properties: Lower lipophilicity compared to fluorinated analogs due to the absence of fluorine.

4-((4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-yl)amino)benzoic acid (18) Substituent: Dual piperidine groups Synthesis: Microwave-assisted reaction improves yield and purity . NMR Data: Piperidine protons appear as multiplets at 3.60–3.69 ppm, similar to fluoromethyl analogs but lacking fluorine-induced deshielding .

4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid

- Substituent: Methylpiperazine

- Properties: Increased basicity due to the tertiary amine in piperazine, contrasting with the neutral fluoromethyl group .

Fluoromethyl-Specific Advantages :

- Lipophilicity: Fluorination increases logP compared to non-fluorinated piperidine analogs, enhancing membrane permeability .

- Metabolic Stability : The C–F bond resists oxidative metabolism, prolonging half-life .

- Steric Effects : Fluoromethyl (CF₂H) is smaller than cyclopropyl or phenyl groups, reducing steric hindrance in target binding .

Functional Group Comparisons

Hydroxamic Acid vs. Carboxylic Acid :

- 4-(Piperidin-1-ylmethyl)benzhydroxamic acid (6a) :

Amide-Linked Derivatives :

Physicochemical and Spectroscopic Data

Preparation Methods

Nucleophilic Substitution on Hydroxybenzoate Esters

A well-documented method for related piperidinyl benzoic acid derivatives involves the nucleophilic substitution of methyl 4-hydroxybenzoate with haloalkylpiperidine derivatives under basic conditions. For example, β-chloroethylpiperidine hydrochloride reacts with methyl 4-hydroxybenzoate in the presence of potassium carbonate in a solvent such as amyl acetate or methyl ethyl ketone at elevated temperatures (110–125°C) to form the corresponding ester intermediate.

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Methyl 4-hydroxybenzoate + β-chloroethylpiperidine hydrochloride + K2CO3 in amyl acetate | Heated at 110–125°C for 4–5 hours to form ester intermediate |

| 2 | Addition of water, phase separation | Removal of aqueous layer |

| 3 | Acidic hydrolysis with aqueous HCl under reflux | Conversion of ester to benzoic acid derivative |

| 4 | Cooling and addition of acetone | Precipitation of product |

| 5 | Filtration, washing with acetone, drying | Isolation of 4-(2-piperidin-1-yl)ethoxy]benzoic acid derivative |

This method achieves high yields (around 90%) and good purity as monitored by HPLC.

Fluoromethylation of Piperidine Ring

The introduction of the fluoromethyl group onto the piperidine ring can be achieved by reacting piperidine derivatives with fluoromethyl halides or fluoromethylating agents. A typical approach involves:

- Using fluoromethyl chloride or bromide as the electrophile.

- Performing the reaction under nucleophilic substitution conditions with the piperidine nitrogen acting as the nucleophile.

- Controlling temperature and solvent to optimize substitution and minimize side reactions.

Though explicit detailed protocols for the fluoromethylation of piperidine in the context of this compound are scarce in the public domain, analogous fluoromethylation reactions are carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile at temperatures ranging from ambient to 80°C.

Coupling of Fluoromethylpiperidine to Benzoic Acid Derivative

Alternatively, the fluoromethylpiperidine moiety can be pre-synthesized and then coupled to a benzoic acid derivative through nucleophilic aromatic substitution or amide bond formation, depending on the functional groups available.

For example, 4-fluorobromobenzene has been used in Grignard-type reactions to create piperidinyl-substituted benzoic acid analogs, which can be adapted for fluoromethylpiperidine coupling. This involves:

- Preparation of a Grignard reagent from 4-fluorobromobenzene.

- Reaction with a piperidinyl-containing electrophile.

- Subsequent oxidation or hydrolysis to yield the benzoic acid derivative.

Industrial-Scale Preparation Insights

Industrial processes reported for related compounds involve:

- Large-scale reaction tanks with controlled heating and stirring.

- Use of food-grade solvents such as amyl acetate.

- Careful phase separation steps to remove aqueous impurities.

- Acidic hydrolysis to convert esters to acids.

- Crystallization via cooling and addition of acetone.

- Filtration and vacuum drying under controlled temperature and pressure to achieve high purity and yield (up to 93%).

Summary Table of Preparation Methods

| Method | Key Reagents | Solvent | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Nucleophilic substitution of methyl 4-hydroxybenzoate with β-chloroethylpiperidine hydrochloride | Methyl 4-hydroxybenzoate, β-chloroethylpiperidine hydrochloride, K2CO3 | Amyl acetate | 110–125°C, 4–5 h | ~90% | Followed by acidic hydrolysis and crystallization |

| Fluoromethylation of piperidine ring | Piperidine derivative, fluoromethyl halide | DMF or MeCN | Ambient to 80°C | Variable | Requires optimization to avoid side reactions |

| Grignard coupling of 4-fluorobromobenzene with piperidinyl electrophile | 4-fluorobromobenzene, Mg, piperidinyl electrophile | THF | Reflux, inert atmosphere | Moderate to good | Multi-step, needs careful control |

Research Findings and Analytical Data

- Purity and yield are typically assessed by High-Performance Liquid Chromatography (HPLC), with purity >95% achievable.

- Structural confirmation is done by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

- The fluoromethyl group is confirmed by characteristic signals in ^19F NMR and MS fragmentation patterns.

- Process optimization focuses on solvent choice, temperature control, and reaction time to maximize yield and minimize impurities.

Q & A

Basic: What are the recommended synthetic routes for 4-(4-(fluoromethyl)piperidin-1-yl)benzoic acid, and how can reaction conditions be optimized to improve yield?

Methodological Answer:

The synthesis typically involves coupling a fluoromethyl-piperidine derivative with a benzoic acid precursor via nucleophilic substitution or amide bond formation. Key optimization steps include:

- Catalyst Selection : Use Pd-based catalysts for cross-coupling reactions, as validated in trifluoromethyl-pyridine benzoic acid syntheses .

- Temperature Control : Maintain reactions below 60°C to prevent fluoromethyl group degradation, as higher temperatures can lead to byproducts .

- Purification : Employ column chromatography with gradient elution (e.g., methanol/dichloromethane) to isolate the product, ensuring ≥95% purity .

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : Use -NMR to confirm fluoromethyl group incorporation (δ ~ -220 ppm for -CF analogs) .

- X-ray Crystallography : Resolve piperidine ring conformation and fluoromethyl positioning, as demonstrated for bis(4-fluorophenyl)piperazine derivatives .

- FTIR : Identify carboxylic acid C=O stretching (~1700 cm) and piperidine N-H bending (~1450 cm) .

Basic: What are the critical parameters for ensuring solubility and stability of this compound in aqueous buffers for in vitro studies?

Methodological Answer:

- Buffer pH : Adjust to pH 4.6–6.5 using acetate or ammonium acetate buffers to enhance solubility of the benzoic acid moiety .

- Co-Solvents : Use DMSO (≤10% v/v) to pre-dissolve the compound before aqueous dilution, minimizing aggregation .

- Stability Monitoring : Conduct LC-MS analysis over 24–72 hours to detect hydrolysis or fluoromethyl group cleavage .

Advanced: How can researchers address instability of the fluoromethyl group during synthesis?

Methodological Answer:

- Protective Strategies : Introduce tert-butyloxycarbonyl (Boc) groups to shield reactive sites during piperidine functionalization, as seen in tert-butyl ester analogs .

- Inert Atmosphere : Perform reactions under nitrogen/argon to prevent oxidation, critical for preserving -CHF groups .

- Low-Temperature Quenching : Terminate reactions at -20°C to stabilize intermediates, reducing side reactions .

Advanced: What methodologies resolve contradictions in biological activity data across assay systems?

Methodological Answer:

- Orthogonal Assays : Cross-validate antimicrobial activity using both broth microdilution (CLSI guidelines) and agar diffusion, as applied to hydrazone-benzoic acid derivatives .

- Purity Verification : Quantify impurities via HPLC with a C18 column and 0.1% trifluoroacetic acid mobile phase to rule out interference .

- Statistical Analysis : Apply ANOVA to compare IC values across replicates, addressing variability in enzyme inhibition assays .

Advanced: How can computational modeling predict reactivity in nucleophilic substitutions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic hotspots on the benzoic acid core .

- Molecular Dynamics (MD) : Simulate solvent effects on fluoromethyl group orientation, informing solvent selection (e.g., DMF vs. THF) .

- Docking Studies : Model interactions with biological targets (e.g., bacterial enzymes) to prioritize derivatives for synthesis .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods to avoid dermal exposure, as recommended for piperidine intermediates .

- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal, adhering to institutional guidelines .

- Emergency Measures : In case of inhalation, administer oxygen and consult poison control, per SDS guidelines .

Advanced: How can regioselectivity challenges in fluoromethyl-piperidine functionalization be mitigated?

Methodological Answer:

- Directing Groups : Install temporary substituents (e.g., nitro groups) on the benzoic acid ring to steer electrophilic attacks to the para position .

- Microwave-Assisted Synthesis : Enhance reaction specificity by reducing side pathways, as shown in trifluoromethylpyridine syntheses .

- Kinetic Monitoring : Use in-situ FTIR to track intermediate formation and adjust reagent stoichiometry dynamically .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.